![molecular formula C11H22ClN B2723964 8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride CAS No. 2460754-40-7](/img/structure/B2723964.png)

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 2445792-03-8 . It has a molecular weight of 203.76 . The compound is typically stored at room temperature and is available in powder form .

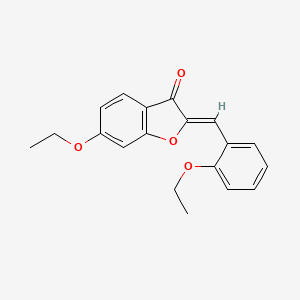

Molecular Structure Analysis

The 8,8-Dimethyl-1-azaspiro[4.5]decane molecule contains a total of 34 bonds. There are 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

8,8-Dimethyl-1-azaspiro[4.5]decane hydrochloride is a powder at room temperature . It has a molecular weight of 203.76 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Immunomodulatory Effects

8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride, also known by the novel azaspirane SK&F 105685, has been identified as a potent inducer of non-specific suppressor cells in models of autoimmune disease. Research demonstrates its efficacy in generating suppressor cells in the spleen, lymph nodes, and bone marrow of Lewis rats, which in turn, suppress Con-A-induced proliferation in co-culture assays. These suppressor cells are characterized as non-T, non-B cells, partially adherent to plastic surfaces, and show resistance to radiation. Their activity is notable for being increased by indomethacin, suggesting a unique mechanism of action distinct from conventional immunosuppressive therapies (Badger et al., 1990).

Therapeutic Activity in Autoimmune Diseases

Further investigations into azaspiranes, including this compound, have shown significant antiarthritic and suppressor cell-inducing activities, suggesting their potential as novel immunomodulatory agents. A series of studies aimed at understanding the structure-function relationships of azaspiranes revealed that appropriately substituted analogues retain both antiarthritic and immunosuppressive activities. These findings underscore the therapeutic potential of these compounds in diseases of autoimmune origin and in the prevention of tissue transplantation rejection (Badger et al., 1990).

Anticancer Activity

The synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their evaluation against various cancer cell lines have highlighted the anticancer potential of this class of compounds. A number of synthesized derivatives demonstrated moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines. This suggests that this compound derivatives could serve as a basis for developing new anticancer agents (Flefel et al., 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Propiedades

IUPAC Name |

8,8-dimethyl-1-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)5-7-11(8-6-10)4-3-9-12-11;/h12H,3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZODBZDBBGROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCCN2)CC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)

![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)

![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)